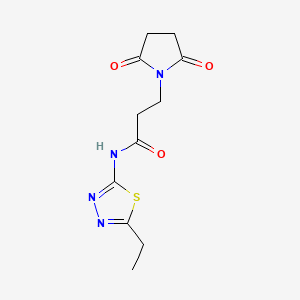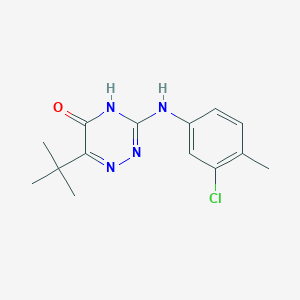
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-éthyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide, également connu sous son nom IUPAC, est un composé organique synthétique. Sa structure chimique est composée d'un cycle pyrrolidinone, d'un cycle thiadiazole et d'un groupe fonctionnel amide. Le nom systématique du composé reflète ses substituants et sa connectivité.
Méthodes De Préparation
Voies de synthèse : Plusieurs voies de synthèse existent pour la préparation de ce composé. Une approche courante implique la réaction de l'acide 2,5-dioxopyrrolidin-1-yl acétique avec le chlorure de 5-éthyl-1,3,4-thiadiazole-2-carbonyle. La réaction se déroule par substitution acylique nucléophile, conduisant à la formation du produit souhaité.
Conditions de réaction : La réaction se déroule généralement dans des conditions douces, avec des solvants et des catalyseurs appropriés. La température, le pH et la stoechiométrie jouent un rôle crucial pour obtenir des rendements élevés.
Production industrielle : Bien que les méthodes de production à l'échelle industrielle soient propriétaires, les sociétés pharmaceutiques utilisent souvent des procédés de synthèse efficaces et évolutifs pour fabriquer ce composé.
Analyse Des Réactions Chimiques
Réactivité : N-(5-éthyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide subit diverses réactions chimiques:
Oxydation : Il peut être oxydé pour former ses dérivés sulfoxyde ou sulfone correspondants.
Réduction : La réduction du groupe carbonyle donne l'alcool correspondant.
Substitution : Des réactions de substitution nucléophile se produisent sur le cycle thiadiazole.
Hydrolyse de l'amide : Dans des conditions acides ou basiques, l'hydrolyse de la liaison amide se produit.
Oxydation : Des oxydants comme l'acide m-chloroperbenzoïque (m-CPBA).
Réduction : Des réducteurs comme le borohydrure de sodium (NaBH₄).
Substitution : Des nucléophiles (par exemple, des amines, des thiols) dans des solvants appropriés.
Hydrolyse de l'amide : Conditions acides (HCl) ou basiques (NaOH).
Produits principaux : Les produits principaux dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation conduit à des dérivés sulfoxyde ou sulfone, tandis que la réduction donne la forme alcool.
4. Applications de la recherche scientifique
N-(5-éthyl-1,3,4-thiadiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide trouve des applications dans:
Chimie médicinale : Il peut servir d'échafaudage pour la conception de médicaments en raison de sa réactivité diversifiée.
Études biologiques : Les chercheurs explorent ses interactions avec les enzymes et les récepteurs.
Science des matériaux : Sa structure unique peut contribuer à de nouveaux matériaux.
5. Mécanisme d'action
Le mécanisme d'action du composé reste un domaine de recherche actif. Il module probablement des voies biologiques spécifiques, affectant les processus cellulaires.
Applications De Recherche Scientifique
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its diverse reactivity.
Biological Studies: Researchers explore its interactions with enzymes and receptors.
Materials Science: Its unique structure may contribute to novel materials.
Mécanisme D'action
The compound’s mechanism of action remains an active area of research. It likely modulates specific biological pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Bien qu'il n'existe pas d'analogues directs, sa combinaison de motifs pyrrolidinone et thiadiazole le distingue. Des composés similaires comprennent d'autres pyrrolidinones et thiadiazoles utilisés dans la découverte de médicaments et la science des matériaux.
Propriétés
Formule moléculaire |
C11H14N4O3S |
|---|---|
Poids moléculaire |
282.32 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C11H14N4O3S/c1-2-8-13-14-11(19-8)12-7(16)5-6-15-9(17)3-4-10(15)18/h2-6H2,1H3,(H,12,14,16) |
Clé InChI |
MCQIIOCDFMRIGV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN=C(S1)NC(=O)CCN2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)
![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)




![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)



![1H-1,2,4-Triazol-3-amine, 5-[[(4-methylphenyl)methyl]sulfonyl]-](/img/structure/B12122429.png)
![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)
